

Ethyl 3,4,5-trimethoxybenzoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 3,4,5-Trimethoxybenzoate

Cat. No.: B143845

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CAS Number: 6178-44-5

This technical guide provides an in-depth overview of **Ethyl 3,4,5-trimethoxybenzoate**, a naturally occurring compound with significant potential in pharmaceutical and cosmetic research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Ethyl 3,4,5-trimethoxybenzoate is a white to pale cream-colored solid organic compound.^[1] It is the ethyl ester of 3,4,5-trimethoxybenzoic acid, also known as eudesmic acid. This compound has been isolated from the roots of *Rauvolfia yunnanensis* Tsiang.^{[2][3]} It is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.^[2]

Table 1: Physicochemical Properties of **Ethyl 3,4,5-trimethoxybenzoate**

Property	Value	Source(s)
CAS Number	6178-44-5	[1][4]
Molecular Formula	C ₁₂ H ₁₆ O ₅	[4][5]
Molecular Weight	240.25 g/mol	[4][5]
Appearance	White to pale cream solid/powder	[1]
Melting Point	50 - 57.5 °C	[1][4][5]
Boiling Point	180-181 °C @ 12 Torr	[4]
Density	1.1 ± 0.1 g/cm ³	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Water Solubility	732 mg/L @ 25 °C (estimated)	[4]

Synthesis of Ethyl 3,4,5-trimethoxybenzoate

Ethyl 3,4,5-trimethoxybenzoate can be synthesized through several methods, with the most common being the Fischer esterification of 3,4,5-trimethoxybenzoic acid with ethanol in the presence of an acid catalyst. An alternative route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ethanol.

Experimental Protocol: Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.

Materials:

- 3,4,5-trimethoxybenzoic acid
- Absolute ethanol
- Concentrated sulfuric acid (H₂SO₄)

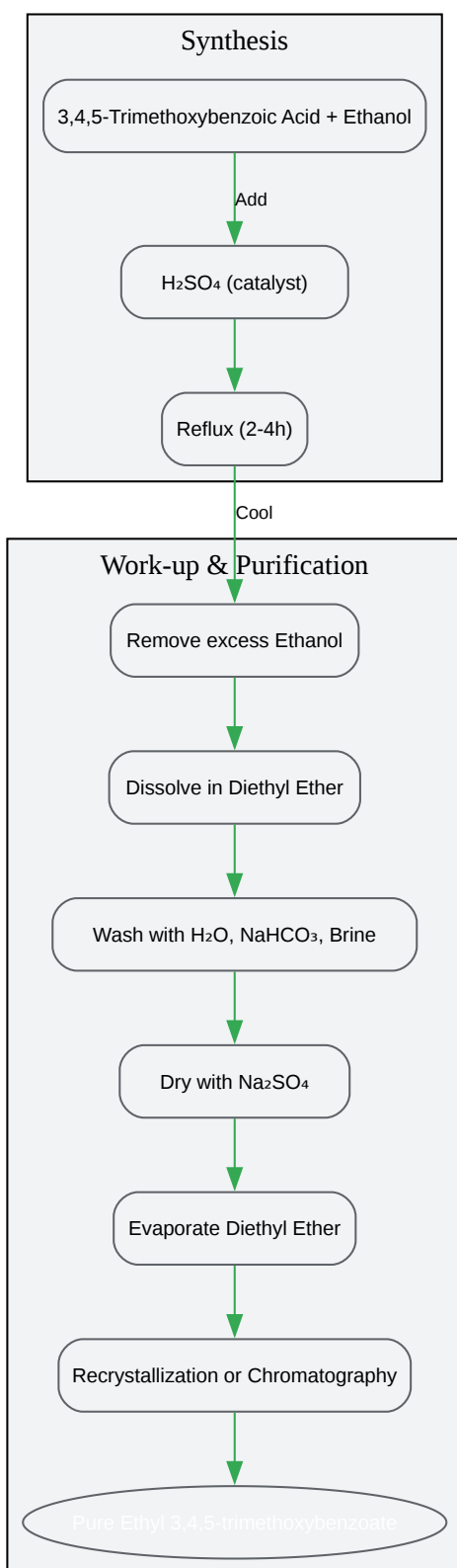
- Diethyl ether (or other suitable extraction solvent like ethyl acetate)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in an excess of absolute ethanol (e.g., 10-20 equivalents).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.

- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
- Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude **ethyl 3,4,5-trimethoxybenzoate**.

Experimental Workflow: Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **Ethyl 3,4,5-trimethoxybenzoate**.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of **Ethyl 3,4,5-trimethoxybenzoate**. While publicly available experimental spectra are limited, the expected data based on its structure and data from similar compounds are summarized below.

Table 2: Predicted Spectroscopic Data for **Ethyl 3,4,5-trimethoxybenzoate**

Technique	Expected Features
¹ H NMR	- Aromatic protons (singlet, ~7.2 ppm, 2H)- Methoxy protons (singlet, ~3.9 ppm, 9H)- Ethyl ester CH ₂ (quartet, ~4.3 ppm, 2H)- Ethyl ester CH ₃ (triplet, ~1.4 ppm, 3H)
¹³ C NMR	- Carbonyl carbon (~166 ppm)- Aromatic carbons (various shifts between ~105-153 ppm)- Methoxy carbons (~56 and ~61 ppm)- Ethyl ester CH ₂ carbon (~61 ppm)- Ethyl ester CH ₃ carbon (~14 ppm)
Mass Spec (EI)	- Molecular ion (M ⁺) at m/z 240- Fragments corresponding to the loss of -OCH ₂ CH ₃ (m/z 195), -COOCH ₂ CH ₃ (m/z 167), and other characteristic fragments.
IR	- C=O stretch (ester) ~1715 cm ⁻¹ - C-O stretch (ester and ether) ~1250-1000 cm ⁻¹ - Aromatic C-H and C=C stretches

Note: Predicted values are based on the analysis of structurally similar compounds. A GC-MS spectrum is available in the PubChem database.[\[6\]](#)

Biological Activity and Applications

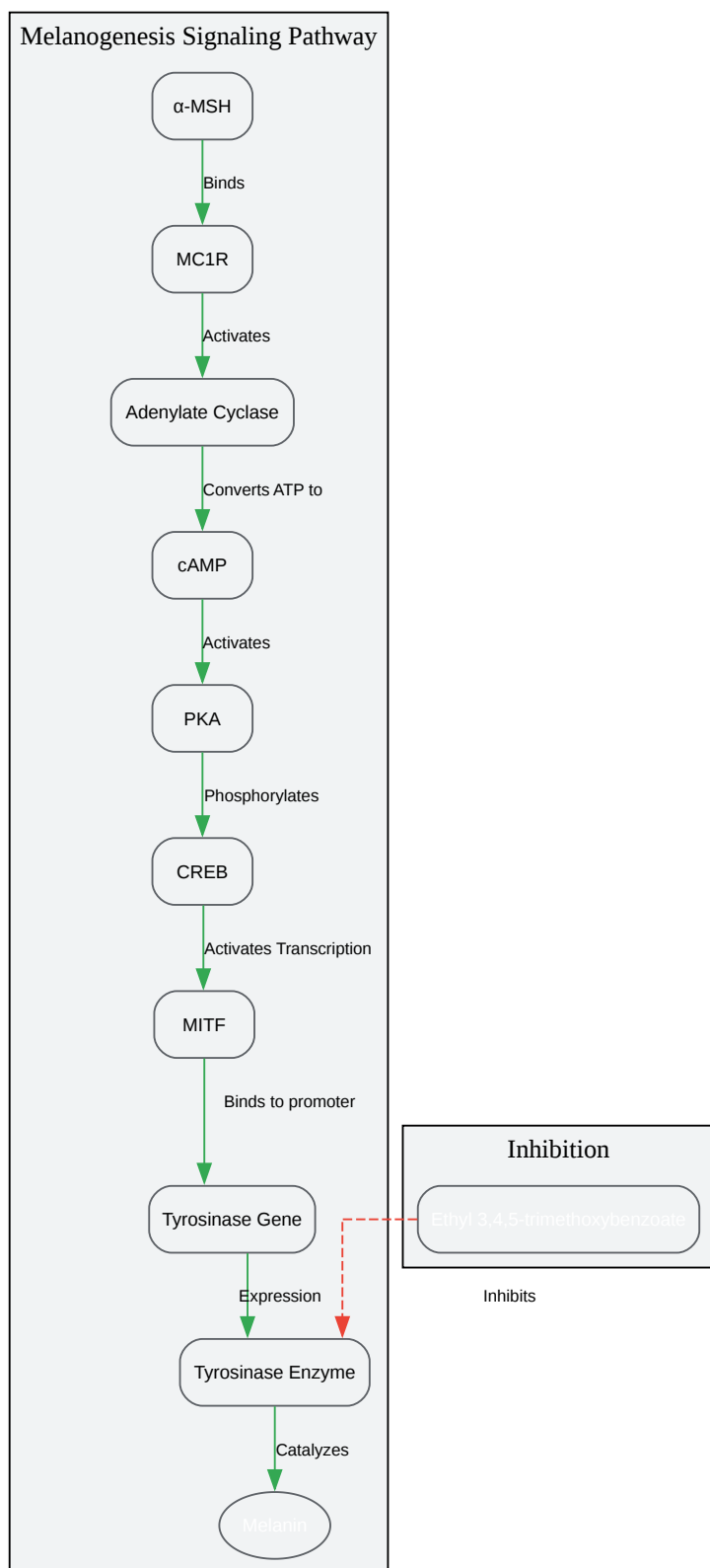
Ethyl 3,4,5-trimethoxybenzoate has demonstrated significant biological activity, particularly as an inhibitor of melanogenesis, making it a compound of interest for applications in dermatology and cosmetics as a potential skin-lightening agent.[\[7\]](#)

Antimelanogenic and Antioxidant Effects

Studies have shown that **Ethyl 3,4,5-trimethoxybenzoate** can decrease melanin production in B16F10 melanoma cells stimulated by α -melanocyte-stimulating hormone (α -MSH). This inhibitory effect is attributed to its ability to inhibit tyrosinase, the key enzyme in the melanogenesis pathway. Furthermore, the compound exhibits considerable antioxidant activity. [\[7\]](#)

Mechanism of Action: Tyrosinase Inhibition Signaling Pathway

The proposed mechanism for the antimelanogenic effect of **Ethyl 3,4,5-trimethoxybenzoate** involves the inhibition of the tyrosinase enzyme. The general signaling pathway for melanogenesis, which this compound is believed to interrupt, is depicted below.



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Caption: Proposed inhibition of the melanogenesis signaling pathway by **Ethyl 3,4,5-trimethoxybenzoate**.

Experimental Protocols for Biological Assays

Tyrosinase Activity Assay

This protocol is a generalized method for determining the inhibitory effect of a compound on mushroom tyrosinase activity.

Materials:

- Mushroom tyrosinase
- L-DOPA (3,4-dihydroxyphenylalanine)
- Phosphate buffer (e.g., 100 mM, pH 6.8)
- **Ethyl 3,4,5-trimethoxybenzoate** (dissolved in a suitable solvent like DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA, and various concentrations of **Ethyl 3,4,5-trimethoxybenzoate** in the phosphate buffer.
- Assay Setup: In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and the test compound solution. A control well should contain the solvent instead of the test compound.
- Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
- Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

- **Measurement:** Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set period using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.
- **Calculation:** The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control.

Cell-Based Melanin Content Assay

This protocol outlines a method to measure the melanin content in cultured cells, such as B16F10 melanoma cells.

Materials:

- B16F10 melanoma cells
- Cell culture medium and supplements
- α -MSH (alpha-Melanocyte-Stimulating Hormone)
- **Ethyl 3,4,5-trimethoxybenzoate**
- Lysis buffer (e.g., 1N NaOH with 10% DMSO)
- 96-well plate
- Microplate reader

Procedure:

- **Cell Culture:** Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with various concentrations of **Ethyl 3,4,5-trimethoxybenzoate** in the presence of α -MSH (to stimulate melanin production) for a specified period (e.g., 72 hours).
- **Cell Lysis:** After treatment, wash the cells with PBS and lyse them by adding the lysis buffer.

- Melanin Solubilization: Incubate the plate at an elevated temperature (e.g., 60-80°C) to solubilize the melanin.
- Measurement: Measure the absorbance of the lysate at a wavelength of around 470-490 nm using a microplate reader.
- Normalization: The melanin content can be normalized to the cell number or total protein content of each well.

Conclusion

Ethyl 3,4,5-trimethoxybenzoate is a promising natural compound with well-defined chemical properties and significant biological activities. Its potential as an antimelanogenic and antioxidant agent warrants further investigation for applications in the pharmaceutical and cosmetic industries. This guide provides a foundational resource for researchers and professionals working with this compound, encompassing its synthesis, characterization, and biological evaluation.

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